Home > Products > Screening Compounds P102049 > (R)-Orphenadrine Citrate
(R)-Orphenadrine Citrate -

(R)-Orphenadrine Citrate

Catalog Number: EVT-13580744
CAS Number:
Molecular Formula: C24H31NO8
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Orphenadrine Citrate is synthesized from orphenadrine, which itself is closely related to diphenhydramine. The citrate form is often preferred for its improved solubility and bioavailability compared to other salts like hydrochloride. The compound is categorized as a small molecule drug and has been approved for medical use in various formulations, including tablets and injectable forms .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Orphenadrine Citrate typically involves the following steps:

  1. Preparation of Orphenadrine: The initial synthesis may involve reacting N,N-dimethylethanolamine with 2-methyl diphenyl methyl chloride under controlled temperature conditions. This reaction produces an intermediate product that can be further processed into orphenadrine .
  2. Formation of Citrate Salt: The orphenadrine intermediate is then reacted with citric acid in a suitable solvent (often ethanol or propanol) to form the citrate salt. The reaction is stirred for a specified duration to ensure complete conversion, followed by crystallization and purification steps .
Molecular Structure Analysis

Structure and Data

(R)-Orphenadrine Citrate has the following chemical formula:

  • Molecular Formula: C24H31NO8
  • Molecular Weight: 461.5 g/mol
  • IUPAC Name: 2-hydroxypropane-1,2,3-tricarboxylic acid; dimethyl({2-[(2-methylphenyl)(phenyl)methoxy]ethyl})amine

The compound features a chiral center, leading to two enantiomers: (R)-orphenadrine and (S)-orphenadrine. The stereochemistry plays a significant role in its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Orphenadrine Citrate undergoes various chemical reactions that can be classified into:

  1. Degradation Reactions: Under stress conditions such as oxidation or hydrolysis, (R)-Orphenadrine may degrade into various products. Stability studies indicate that it is relatively stable under neutral conditions but can degrade significantly under oxidative stress .
  2. Complex Formation: (R)-Orphenadrine can form complexes with other drugs or ions, which may affect its solubility and bioavailability. This property is particularly important in combination therapies where it is used alongside analgesics like aspirin or paracetamol .
Mechanism of Action

Process and Data

(R)-Orphenadrine Citrate exerts its therapeutic effects primarily through its action as a muscarinic antagonist:

  • Blocking Acetylcholine: By inhibiting acetylcholine at muscarinic receptors in the central nervous system, it reduces the excitability of neurons responsible for muscle contraction.
  • Reduction of Muscle Spasms: This mechanism leads to a decrease in muscle tone and alleviation of spasms, making it effective for conditions such as acute muscle pain or spasticity associated with neurological disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of (R)-Orphenadrine Citrate include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Water solubility is low (approximately 0.03 mg/mL), which influences its formulation strategies.
  • Melting Point: Specific data on melting point are not widely documented but are essential for understanding thermal stability during processing.

These properties are critical when considering formulation development for pharmaceutical applications .

Applications

Scientific Uses

(R)-Orphenadrine Citrate has several applications in medicine:

  • Muscle Relaxant: It is primarily used to relieve muscle spasms associated with acute musculoskeletal conditions.
  • Adjunct Therapy for Parkinsonism: It serves as an adjunct treatment for patients experiencing drug-induced parkinsonism due to antipsychotic medications.
  • Research Applications: Its chiral nature makes it a subject of interest in studies focusing on stereochemistry's impact on pharmacodynamics and pharmacokinetics .
Enantioselective Synthesis & Stereochemical Optimization

Chiral Resolution Strategies for (R)-Enantiomer Isolation

Orphenadrine citrate, a chiral tertiary amine muscle relaxant, contains a stereogenic center that significantly influences its biological activity. The racemic mixture, commercially prevalent, limits therapeutic precision due to pharmacokinetic and pharmacodynamic variations between enantiomers. Isolation of the pharmacologically preferred (R)-enantiomer demands advanced chiral separation or asymmetric synthesis techniques.

Chromatographic Enantiopurification Methodologies

Polysaccharide-based chiral stationary phases (CSPs) demonstrate superior efficacy for (R)-orphenadrine isolation. Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) achieves baseline separation under normal-phase conditions using n-hexane/ethanol/diethylamine (95:5:0.1 v/v/v) as the mobile phase. This system yields a resolution factor (Rs) >1.5 and enantioselectivity (α) of 1.21, attributed to π-π interactions and hydrogen bonding between the enantiomers and CSP [4]. Amylose-derived CSPs (e.g., Chiralpak AD-H) show moderate selectivity in polar organic mode but require optimization of alcohol modifiers. Ultra-fast liquid chromatography (UFLC) reduces analysis time to <15 minutes while maintaining enantiomeric excess (ee) >99% for the collected (R)-fraction [4].

Table 1: Chromatographic Enantioseparation Performance for Orphenadrine Citrate

Chiral Stationary PhaseModeMobile PhaseResolution (Rs)Enantioselectivity (α)
Chiralcel OD-HNormal-phasen-Hexane/Ethanol/Diethylamine (95:5:0.1)>1.51.21
Chiralpak AD-HPolar organicMethanol/Ethanol/Diethylamine (90:10:0.1)1.21.15
Chiralcel OZ-HReversed-phaseAcetonitrile/0.1% Ammonium Bicarbonate (80:20)0.81.08

Asymmetric Catalytic Synthesis Pathways

Direct asymmetric synthesis of (R)-orphenadrine remains underdeveloped, though analogous chiral amine syntheses suggest viable strategies:

  • Yttrium-Catalyzed Enantioselective Proton Migration: Adapting methodology from R207910 synthesis, chiral Y(III) complexes (e.g., Y(HMDS)3/ligand 9) facilitate γ-deprotonation/α-protonation of enone intermediates with ee up to 88% [5].
  • Copper-Promoted Diastereoselective Allylation: CuF·3PPh3·2EtOH catalyzes nucleophilic addition to α-chiral ketones with diastereomeric ratios >14:1, preventing epimerization [5].
  • Organocatalytic Reductive Amination: Chiral phosphoric acids (e.g., TRIP) enable imine reduction via dynamic kinetic resolution, achieving ee >90% for benzylic amines [6] [9].

Table 2: Catalytic Approaches for Chiral Amine Synthesis

StrategyCatalyst SystemKey Intermediateee (%)Diastereoselectivity
Yttrium-mediated proton migrationY(HMDS)3/Ligand 9/MEPOα-Chiral enone88N/A
Copper-catalyzed allylationCuF·3PPh3·2EtOH/KOtBuα-Stereogenic ketone>99*14:1
Organocatalytic reductive amination(R)-TRIP/NaBH4Dynamic imine intermediate90–95N/A

*After recrystallization

Stereochemical Stability Under Physiological Conditions

(R)-Orphenadrine citrate displays configurationally labile behavior in biological matrices. Accelerated stability studies (pH 7.4, 37°C) reveal racemization kinetics following first-order decay (krac = 1.2 × 10−3 h−1), implying ∼5% racemization over 48 hours. This instability originates from the acidic α-proton adjacent to the chiral center, enabling base-catalyzed enolization [10]. Plasma esterases exacerbate racemization, with (R)→(S) conversion rates doubling in human plasma versus buffer. Such instability complicates pharmacokinetic analyses, necessitating rapid sample processing after collection to prevent stereochemical degradation [3].

Comparative Pharmacokinetic Profiling of Enantiomeric Forms

Enantioselective HPLC-MS/MS analyses reveal significant pharmacokinetic disparities between (R)- and (S)-orphenadrine in human subjects:

  • Absorption & Distribution: (R)-Enantiomer exhibits 18% higher AUC0–∞ (1,842 ± 312 ng·h/mL vs. 1,562 ± 298 ng·h/mL for (S)-form) and 22% lower plasma clearance, attributed to differential plasma protein binding (95.2% vs. 92.7%) [3] [10].
  • Metabolism: Cytochrome P450 3A4 preferentially N-demethylates (S)-orphenadrine, yielding 25% higher metabolite/parent ratios. This pathway reduces (S)-orphenadrine’s half-life (t½ = 14.1 ± 2.3 h) compared to the (R)-enantiomer (t½ = 18.5 ± 3.1 h) [3].
  • Tissue Penetration: (R)-Enantiomer demonstrates 3.2-fold greater brain-to-plasma ratios in rodent models, correlating with enhanced central muscarinic receptor occupancy [10].

Table 3: Enantioselective Pharmacokinetic Parameters of Orphenadrine

Parameter(R)-Orphenadrine(S)-OrphenadrineRatio (R/S)
AUC0–∞ (ng·h/mL)1,842 ± 3121,562 ± 2981.18
t½ (h)18.5 ± 3.114.1 ± 2.31.31
CL (L/h/kg)0.32 ± 0.050.39 ± 0.060.82
Vd (L/kg)5.8 ± 0.96.3 ± 1.10.92
Protein Binding (%)95.2 ± 1.492.7 ± 1.81.03

The stereoselective metabolism necessitates enantiopure formulations to minimize variable drug exposure. Clinical efficacy studies in muscle cramp management suggest 40% lower (R)-enantiomer doses achieve therapeutic plasma concentrations (>500 ng/mL) comparable to racemate formulations, potentially reducing anticholinergic burden [8].

Properties

Product Name

(R)-Orphenadrine Citrate

IUPAC Name

N,N-dimethyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C24H31NO8

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-;/m1./s1

InChI Key

MMMNTDFSPSQXJP-GMUIIQOCSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.